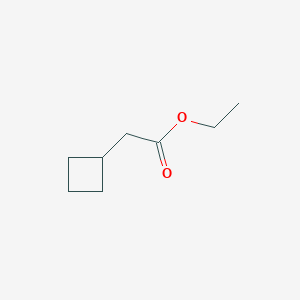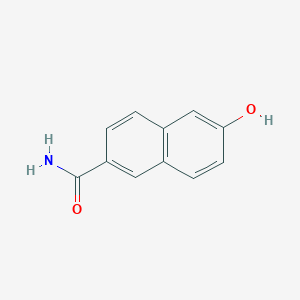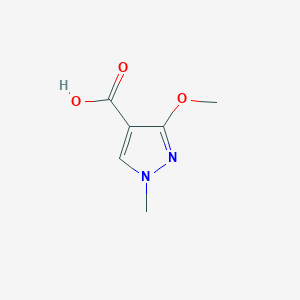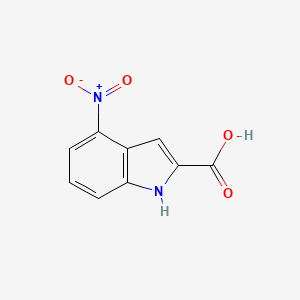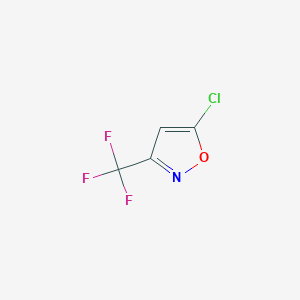
4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin
Übersicht
Beschreibung
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine, is a member of the class of pyridines that is pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3 . It is an alkaloid found in tobacco plants and exhibits genotoxic effects . It has a role as a plant metabolite, an EC 1.14.14.14 (aromatase) inhibitor, and a mutagen .
Molecular Structure Analysis
The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C9H10N2 . Its molecular weight is 146.19 g/mol . The InChI representation of the molecule is InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine include a molecular weight of 146.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has one rotatable bond . The exact mass of the compound is 146.084398327 g/mol . The topological polar surface area of the compound is 25.2 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin: Eine umfassende Analyse
Neurologische Anwendungen: Pyrrolopyridine wurden auf ihr Potenzial zur Behandlung von Erkrankungen des Nervensystems untersucht. Aufgrund der strukturellen Ähnlichkeit könnte „this compound“ auf neuroprotektive Eigenschaften oder als Modulator der neuronalen Aktivität untersucht werden .
Immunologische Forschung: Diese Verbindungen zeigen auch vielversprechende Ergebnisse bei Krankheiten im Zusammenhang mit dem Immunsystem. Sie könnten verwendet werden, um Immunantworten zu untersuchen oder neue Immuntherapien zu entwickeln .
Antidiabetisches Potenzial: Derivate von Pyrrolopyridin wurden im Rahmen der Entwicklung von Antidiabetika synthetisiert. Diese Verbindung könnte als Baustein oder Leitstruktur bei der Synthese neuer Antidiabetika dienen .
Antimykobakterielle Aktivität: Einige Pyrrolopyridine weisen antimykobakterielle Eigenschaften auf, die „this compound“ zu einem Kandidaten für die Tuberkuloseforschung oder Medikamentenentwicklung machen könnten .
Antivirelle Forschung: Das strukturelle Grundgerüst von Pyrrolopyridinen wurde zur Herstellung potenzieller antiviraler Verbindungen verwendet. Diese spezielle Verbindung könnte bei der Synthese oder Untersuchung neuer antiviraler Mittel nützlich sein .
Antitumor-Anwendungen: Es gibt Hinweise darauf, dass Pyrrolopyridine Antitumoraktivitäten haben können. “this compound” könnte auf seine Wirksamkeit gegen verschiedene Krebsarten oder bei der Synthese von Krebsmedikamenten untersucht werden .
Wirkmechanismus
Target of Action
The primary target of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine , is the α4β2 nicotinic acetylcholinergic receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
Myosmine interacts with its target, the α4β2 nAChR, with low affinity . The Ki value, which is a measure of the binding affinity of the ligand for its receptor, is 3300 nM . This interaction leads to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Pharmacokinetics
It has been found that myosmine can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (hpb) and the esophageal tobacco carcinogen n’-nitrosonornicotine .
Biochemische Analyse
Biochemical Properties
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine changes significantly at certain dosage levels .
Metabolic Pathways
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. For example, the metabolism of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can lead to the production of reactive oxygen species, which can have significant biological effects .
Transport and Distribution
Within cells and tissues, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity. For instance, high concentrations of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in certain tissues can lead to localized effects, such as oxidative stress and inflammation .
Subcellular Localization
The subcellular localization of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




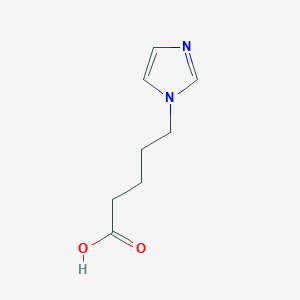

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)


